molecular formula C11H6Cl3N3O B8372159 N-(2,6-dichloro-3-pyridinyl)-2-chloro-3-pyridinecarboxamide

N-(2,6-dichloro-3-pyridinyl)-2-chloro-3-pyridinecarboxamide

Cat. No. B8372159
M. Wt: 302.5 g/mol
InChI Key: DZPNUBBSLFRYHX-UHFFFAOYSA-N
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Patent
US05705499

Procedure details

A mixture of N-(2,6-dichloro-3-pyridinyl)-2-chloro-3-pyridinecarboxamide (12.0 g, 39.8 mmol), ethylamine (3.6 g, 80.7 mmol), and 30 mL of xylenes in a sealed vessel was heated at 165° C. for 6 hours. The reaction mixture was cooled to room temperature and extracted with ethyl acetate to give 7.4 g of the title compound, suitable for use in the next reaction.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
3.6 g
Type
reactant
Reaction Step One
[Compound]
Name
xylenes
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([NH:8][C:9]([C:11]2[C:12](Cl)=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:18])[N:3]=1.[CH2:19]([NH2:21])[CH3:20]>>[Cl:1][C:2]1[C:7]([NH:8][C:9]([C:11]2[C:12]([NH:21][CH2:19][CH3:20])=[N:13][CH:14]=[CH:15][CH:16]=2)=[O:10])=[CH:6][CH:5]=[C:4]([Cl:18])[N:3]=1

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
ClC1=NC(=CC=C1NC(=O)C=1C(=NC=CC1)Cl)Cl
Name
Quantity
3.6 g
Type
reactant
Smiles
C(C)N
Name
xylenes
Quantity
30 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
165 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC(=CC=C1NC(=O)C=1C(=NC=CC1)NCC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.4 g
YIELD: CALCULATEDPERCENTYIELD 59.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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